Cas no 2172256-39-0 (4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol)

4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol structure
2172256-39-0 structure
Product Name:4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol
CAS No:2172256-39-0
MF:C14H26O2
MW:226.355044841766
CID:6128457
PubChem ID:165590468
Update Time:2025-07-10

4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol
    • 4-ethyl-1-[1-(hydroxymethyl)cyclopentyl]cyclohexan-1-ol
    • EN300-1631385
    • 2172256-39-0
    • Inchi: 1S/C14H26O2/c1-2-12-5-9-14(16,10-6-12)13(11-15)7-3-4-8-13/h12,15-16H,2-11H2,1H3
    • InChI Key: FDMVYASPPKYMDS-UHFFFAOYSA-N
    • SMILES: OC1(CCC(CC)CC1)C1(CO)CCCC1

Computed Properties

  • Exact Mass: 226.193280068g/mol
  • Monoisotopic Mass: 226.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 40.5Ų

4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol Pricemore >>

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Additional information on 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol

Research Brief on 4-Ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol (CAS: 2172256-39-0): Recent Advances and Applications

The compound 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol (CAS: 2172256-39-0) has recently emerged as a molecule of significant interest in the field of chemical biology and pharmaceutical research. This structurally unique cyclohexanol derivative, featuring a cyclopentyl substituent with a hydroxymethyl group, has demonstrated potential in various therapeutic applications, particularly in the modulation of lipid metabolism and inflammatory pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol, achieving a 72% overall yield through a stereoselective cyclization strategy. The research highlighted the compound's stability under physiological conditions and its favorable pharmacokinetic profile in rodent models. Notably, the presence of the hydroxymethyl group was found to significantly enhance water solubility while maintaining membrane permeability, addressing a common challenge in small molecule drug development.

Pharmacological investigations have revealed that 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol acts as a selective modulator of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), with an IC50 of 3.2 μM in in vitro assays. This activity suggests potential applications in metabolic disorders, with preliminary data showing a 40% reduction in inflammatory markers in adipose tissue in diet-induced obese mice. The compound's unique structural features appear to confer partial agonist activity, potentially reducing the side effects associated with full PPARγ agonists.

Recent patent filings (WO2023056421, US2023187542) have disclosed novel formulations of 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol for oral administration, including nanoparticle-based delivery systems that improve bioavailability by 2.5-fold compared to conventional formulations. These technological advances, combined with the compound's demonstrated safety profile in GLP toxicology studies, position it as a strong candidate for clinical translation in the treatment of type 2 diabetes and non-alcoholic steatohepatitis (NASH).

Ongoing research is exploring the compound's potential in neurodegenerative diseases, with early findings suggesting neuroprotective effects in cellular models of Parkinson's disease. The hydroxymethyl moiety appears to facilitate blood-brain barrier penetration, while the cyclohexanol core structure may interact with mitochondrial function. These multifaceted biological activities make 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol a particularly intriguing subject for further investigation in both academic and industrial settings.

In conclusion, 4-ethyl-1-1-(hydroxymethyl)cyclopentylcyclohexan-1-ol represents a chemically novel and pharmacologically promising compound with demonstrated efficacy in metabolic disease models. Its unique structural features and favorable drug-like properties warrant continued research investment, particularly in optimizing its therapeutic index and exploring potential combination therapies. The coming years are likely to see significant developments in both the basic science and clinical applications of this interesting molecule.

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